N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,6-dimethyl-N-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-13-11-15(17-12-16-13)18(2)14-5-9-20(10-6-14)23(21,22)19-7-3-4-8-19/h11-12,14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCUYEFMJSSUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCN(CC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
Pharmacological and Physicochemical Properties
| Parameter | Target Compound | Compound 27 | Fasnall | N-Cyclopropyl Analog |
|---|---|---|---|---|
| Molecular Weight | ~420 g/mol* | 556.55 g/mol | 496.64 g/mol | 400.49 g/mol |
| LogP | ~2.8 (predicted) | 3.5 | 4.1 | 2.3 |
| Solubility | Moderate (sulfonyl group) | Low (trifluoromethyl) | Low (thienopyrimidine core) | High (benzofuran sulfonyl) |
| Bioactivity | Hypothesized kinase inhibition | GPR119 agonist (in vivo efficacy) | FASN inhibition (anticancer) | Undisclosed |
Notes:
- *Estimated based on analogs. The pyrrolidine sulfonyl group increases polarity, enhancing aqueous solubility compared to Fasnall .
Q & A
Q. Q1. What are the recommended synthetic routes for N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions:
Piperidine Ring Functionalization: Introduce the pyrrolidine-1-sulfonyl group via nucleophilic substitution, using sulfonylation reagents (e.g., pyrrolidine sulfonyl chloride) under anhydrous conditions .
Pyrimidine Core Assembly: Construct the pyrimidine ring via cyclization of dimethylurea derivatives with malononitrile or analogous precursors, followed by methylation .
Coupling Steps: Use cross-coupling reactions (e.g., Buchwald-Hartwig amination) to link the piperidine and pyrimidine moieties .
Key Considerations: Optimize temperature (60–100°C), solvent (DMF or THF), and catalysts (e.g., Pd/C) to minimize side products. Purification via HPLC or column chromatography is critical for high purity .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze - and -NMR to verify substituent positions (e.g., dimethylamino, pyrrolidine sulfonyl groups). For example, the piperidin-4-yl proton signals appear at δ 2.8–3.5 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] at m/z ~420–450) .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. Q3. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer: Initial screening should target receptors/enzymes common to piperidine-pyrimidine hybrids:
- Kinase Inhibition Assays: Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cellular Uptake Studies: Use fluorescent tagging (e.g., FITC conjugation) to monitor permeability in Caco-2 cell monolayers .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in solubility data reported for this compound?
Methodological Answer: Discrepancies often arise from solvent polarity and measurement techniques:
- Experimental Determination: Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) .
- Computational Modeling: Predict solubility via COSMO-RS or Hansen solubility parameters, accounting for sulfonyl and dimethylamino groups’ hydrophobicity .
- Co-Solvency Studies: Test solubility enhancers (e.g., cyclodextrins) for formulations .
Q. Q5. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?
Methodological Answer: Modify substituents to balance lipophilicity and metabolic stability:
- Bioisosteric Replacement: Substitute the pyrrolidine sulfonyl group with a tetrahydrofuran sulfone to reduce CYP450 metabolism .
- Prodrug Design: Introduce esterase-labile groups (e.g., acetyl) on the pyrimidine amine to enhance oral bioavailability .
- Plasma Stability Assays: Incubate with liver microsomes to identify metabolic hotspots (e.g., N-demethylation) and guide structural tweaks .
Q. Q6. How do steric and electronic effects of the pyrrolidine sulfonyl group impact target binding?
Methodological Answer: Use computational and experimental approaches:
- Molecular Docking: Compare binding affinities in silico (e.g., AutoDock Vina) with/without the sulfonyl group. The sulfonyl moiety may enhance hydrogen bonding with kinase ATP pockets .
- SAR Studies: Synthesize analogs (e.g., replacing sulfonyl with carbonyl) and test in kinase inhibition assays. For example, sulfonyl groups often improve potency by 2–5 fold .
- X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., PI3Kγ) to map interactions .
Methodological Challenges and Solutions
Q. Q7. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Side Reactions: At scale, exothermic reactions (e.g., sulfonylation) may cause decomposition. Use controlled addition rates and cooling baths .
- Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
- Yield Variability: Optimize catalyst loading (e.g., 5 mol% Pd for coupling steps) via DoE (Design of Experiments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
